molecular formula C6H10N2O B13029183 3-(1H-Pyrazol-3-yl)propan-1-ol

3-(1H-Pyrazol-3-yl)propan-1-ol

Cat. No.: B13029183
M. Wt: 126.16 g/mol
InChI Key: FCSXDTKTTSTKFL-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 1H-pyrazole in a suitable solvent such as ethanol.
  • Add 3-chloropropanol to the solution.
  • Introduce a base, such as potassium carbonate, to facilitate the reaction.
  • Heat the mixture under reflux for several hours.
  • After completion, the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 3-(1H-Pyrazol-3-yl)propanal and 3-(1H-Pyrazol-3-yl)propanoic acid.

    Reduction: The major products include 3-(1H-Pyrazol-3-yl)propan-1-amine.

    Substitution: The major products include 3-(1H-Pyrazol-3-yl)propyl chloride or bromide.

Scientific Research Applications

3-(1H-Pyrazol-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
  • 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

3-(1H-Pyrazol-3-yl)propan-1-ol is unique due to its specific structural features and reactivity. The presence of the pyrazole ring imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H10N2O/c9-5-1-2-6-3-4-7-8-6/h3-4,9H,1-2,5H2,(H,7,8)

InChI Key

FCSXDTKTTSTKFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CCCO

Origin of Product

United States

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